molecular formula C8H6FN3S2 B1348863 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 73310-96-0

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No. B1348863
CAS RN: 73310-96-0
M. Wt: 227.3 g/mol
InChI Key: YLDUFJAYNMXNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Anticancer and Neuroprotective Activities

One of the most promising derivatives of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol, referred to as FABT, has shown significant anticancer activity against various tumor cells derived from cancers of the nervous system and peripheral cancers such as colon adenocarcinoma and lung carcinoma. FABT's anticancer effect is attributed to decreased cell division and inhibited cell migration, while also exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Moreover, FABT displayed prominent neuroprotective activity, protecting neuronal cultures from neurotoxic agents like serum deprivation and glutamate. These findings are supported by quantum-chemical calculations that help understand FABT's interactions with cellular receptors (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial and Antifungal Agents

Several studies have focused on the synthesis and evaluation of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol derivatives for their potential as antimicrobial and antifungal agents. These compounds have been shown to possess significant biological activity, making them promising candidates for developing new antimicrobial drugs. The research highlights the importance of structural modifications to enhance biological efficacy and suggests the possibility of these compounds serving as leads for antimicrobial drug development (Singh & Rana, 2011).

Synthesis and Optimization

The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol derivatives has been extensively studied, with researchers developing various methodologies to optimize their production. These studies not only provide insights into the chemical properties of these compounds but also explore their potential applications in pharmaceuticals and materials science. One such study involves microwave-assisted synthesis, which presents an efficient method for preparing these derivatives, highlighting their intrinsic high biological activity and potential application in medical practice (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).

Safety And Hazards

There is no specific data available on the safety and hazards of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol”. However, general safety measures should be followed while handling this chemical9.


Future Directions

As a specialty product for proteomics research1, “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” may have potential applications in the development of new drugs and therapies. However, more research is needed to fully understand its properties and potential uses.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUFJAYNMXNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351692
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

CAS RN

73310-96-0
Record name 73310-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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